N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
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Description
Synthesis Analysis
The synthesis of N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide derivatives involves several chemical reactions, highlighting the compound's complex nature and the intricate methods required for its production. One method includes the acylation of arylidene amidrazones, leading to the formation of Δ2-1,2,4-triazolines or 5-(5-nitro-2-furyl)-1,2,4-triazole, depending on the arylidene moiety structure. Additionally, Δ2-1,3,4-thiadiazolines are synthesized through the reaction of thiosemicarbazones with aromatic and furaldehydes and furan ketones, illustrating the varied pathways to obtain similar compounds (Usova et al., 1994).
Molecular Structure Analysis
The molecular structure of derivatives closely related to N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide demonstrates significant complexity. For instance, the molecular structure of 2-acetylamino-4-acetyl-5-phenyl-Δ2-1,3,4-thiadiazoline provides insight into the potential configurations and bonding patterns present in these compounds. These structures often exhibit intermolecular hydrogen bonding, contributing to their stability and reactivity (Usova et al., 1994).
Chemical Reactions and Properties
Compounds within this family participate in a variety of chemical reactions, reflecting their chemical reactivity. For example, the synthesis process may involve dehydrosulfurization reactions, cyclodehydration of thiosemicarbazides, and reactions with isothiocyanates, indicating a broad spectrum of chemical behavior. These reactions not only underscore the synthetic versatility of these compounds but also their potential for modification and optimization for specific applications (Dani et al., 2013).
Physical Properties Analysis
The physical properties of N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide derivatives, such as solubility, melting points, and crystalline structure, are crucial for their practical applications. These properties are influenced by the molecular structure and can affect the compound's behavior in biological systems or chemical reactions. For instance, the stability of the thiadiazole ring and its interactions with other molecules can impact the compound's physical state and its utility in various scientific fields (Kuticheva et al., 2015).
Chemical Properties Analysis
The chemical properties of these compounds, including reactivity towards different reagents, stability under various conditions, and the ability to undergo specific transformations, are fundamental aspects of their utility in research and development. Their potential as intermediates in the synthesis of more complex molecules or as active pharmaceutical ingredients is partly determined by these chemical properties, which are explored through experimental and theoretical studies (Foroumadi et al., 2005).
Mechanism of Action
Target of Action
A structurally similar compound, { [5- (5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid, is known to target the protein aldose reductase . Aldose reductase is an enzyme involved in glucose metabolism and is implicated in the development of long-term complications of diabetes mellitus.
Mode of Action
If it shares a similar mechanism with its structurally related compound, it may interact with its target, aldose reductase, leading to changes in the enzyme’s activity .
Biochemical Pathways
If it acts similarly to its structurally related compound, it may influence the polyol pathway, where aldose reductase plays a key role .
Future Directions
properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c19-13(9-8-11-5-2-1-3-6-11)16-15-18-17-14(21-15)12-7-4-10-20-12/h1-7,10H,8-9H2,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMCZZNWFFJEJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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